C-(1-Isobutyl-1H-indol-4-yl)-methylamine
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Overview
Description
C-(1-Isobutyl-1H-indol-4-yl)-methylamine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole core with an isobutyl group at the 1-position and a methylamine group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Isobutyl-1H-indol-4-yl)-methylamine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via Friedel-Crafts alkylation, where the indole is treated with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylamine Group: The methylamine group can be introduced through reductive amination. This involves the reaction of the indole derivative with formaldehyde and ammonium formate in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: C-(1-Isobutyl-1H-indol-4-yl)-methylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding indole-4-carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of indole derivatives with reduced functional groups.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents such as halogens or nitro compounds under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nitro compounds, Lewis acids, acidic conditions.
Major Products Formed
Oxidation: Indole-4-carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
C-(1-Isobutyl-1H-indol-4-yl)-methylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of C-(1-Isobutyl-1H-indol-4-yl)-methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular signaling pathways.
Pathways Involved: It can modulate pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-Isobutyl-1H-indol-4-yl)nicotinamide: This compound features a nicotinamide group instead of a methylamine group.
N-(1-Isobutyl-1H-indol-4-yl)-4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butanamide: This compound has a more complex structure with additional functional groups.
Uniqueness
C-(1-Isobutyl-1H-indol-4-yl)-methylamine is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties. Its combination of an isobutyl group and a methylamine group at specific positions makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[1-(2-methylpropyl)indol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)9-15-7-6-12-11(8-14)4-3-5-13(12)15/h3-7,10H,8-9,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZUJAVYFCIAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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